2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, an iodoaniline moiety, and a propenylidene group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates such as 4-iodoaniline and allyl triazole derivatives. The reaction conditions often include the use of solvents like chloroform and diethyl ether, and catalysts such as palladium complexes for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The iodoaniline moiety can be reduced to aniline.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the iodoaniline moiety may produce aniline derivatives.
Scientific Research Applications
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and iodoaniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways and effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: A key intermediate in the synthesis of the compound.
Allyl Triazole Derivatives: Structurally similar compounds with different substituents on the triazole ring.
Uniqueness
2-({4-ALLYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H27IN6OS |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]propanamide |
InChI |
InChI=1S/C25H27IN6OS/c1-4-16-32-23(17-27-22-14-12-21(26)13-15-22)29-31-25(32)34-19(3)24(33)30-28-18(2)10-11-20-8-6-5-7-9-20/h4-15,19,27H,1,16-17H2,2-3H3,(H,30,33)/b11-10+,28-18? |
InChI Key |
BROYUTUZQKOFRJ-UENRBBRGSA-N |
Isomeric SMILES |
CC(C(=O)NN=C(C)/C=C/C1=CC=CC=C1)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Canonical SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
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